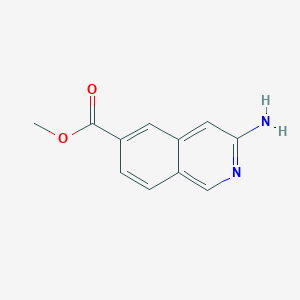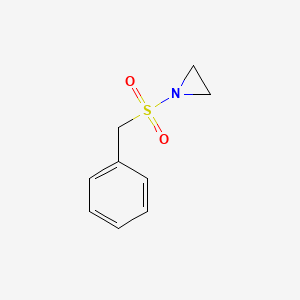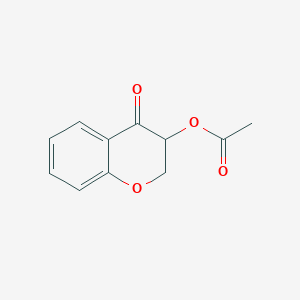
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxochroman-3-yl acetate is an organic compound belonging to the chromanone family. Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. This compound is characterized by the presence of an acetate group at the 3-position and a ketone group at the 4-position of the chroman ring. It is a versatile intermediate used in the synthesis of various bioactive molecules and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxochroman-3-yl acetate can be achieved through several methods. One common approach involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. This reaction is typically carried out under metal-free conditions using ammonium persulfate as the oxidant. The reaction is performed in dimethyl sulfoxide (DMSO) at 80°C under a nitrogen atmosphere for 24 hours, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of 4-oxochroman-3-yl acetate often involves the esterification of chroman-4-one derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-oxochroman-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted chromanone derivatives.
科学的研究の応用
4-oxochroman-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is a key intermediate in the development of pharmaceuticals with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, fragrances, and other fine chemicals.
作用機序
The mechanism of action of 4-oxochroman-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
4-oxochroman-3-yl acetate can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the acetate group but shares the chromanone core structure.
Coumarin: Contains a lactone ring fused to a benzene ring, differing in the position and type of functional groups.
Flavone: Similar bicyclic structure but with a different arrangement of functional groups.
The uniqueness of 4-oxochroman-3-yl acetate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
18672-78-1 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC名 |
(4-oxo-2,3-dihydrochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-6-14-9-5-3-2-4-8(9)11(10)13/h2-5,10H,6H2,1H3 |
InChIキー |
XHRAXIFWVMCTJD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1COC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


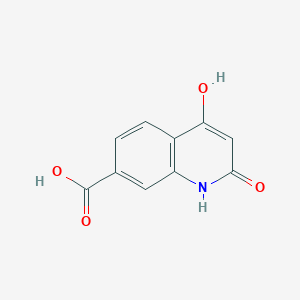

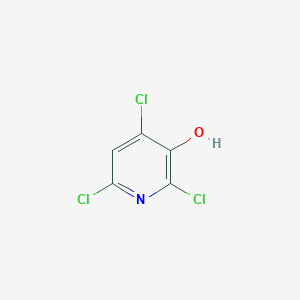
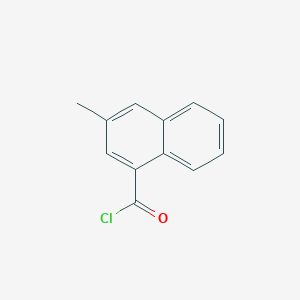
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
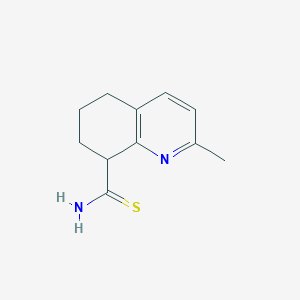
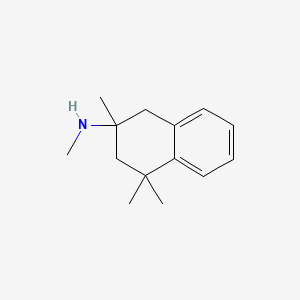
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

